![molecular formula C19H17F3N2O3S B2868855 3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-46-6](/img/structure/B2868855.png)

3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

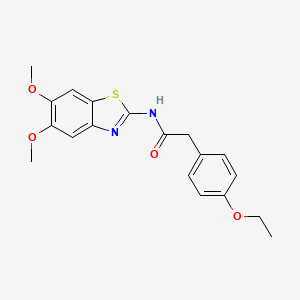

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

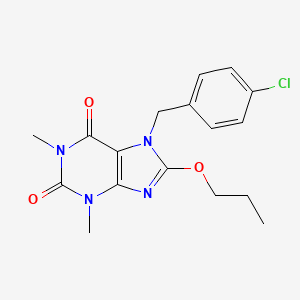

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The Kukhtin–Ramirez reaction of 2-(3-oxo-3-phenyl)ethoxybenzo[d]-1,3,2-dioxaphospholes with perfluorodiacetyl was monitored by NMR methods .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as NMR spectroscopy . The IR spectrum, ν, cm –1: 1600 (C=N), 1077 (C–O–C), 1486 (C=C arom), 958 (HC=CH, trans). 1 H NMR spectrum (DMSO- d6), δ, ppm: 3.57 s (1H), 7.19 d (J = 8.76, 2H), 7.57 d (J = 17.56 Hz, 1H), 7.61 d (J = 17.56 Hz, 1H), 7.75 d (J = 6.00 Hz, 1H), 7.87 d.d (J = 6.00, 7.08 Hz, 1H), 7.69 d (J = 7.08 Hz, 1H), 8.06 d (J = 8.76 Hz, 2H), 8.19 s (1H) .Chemical Reactions Analysis

The initial stage of the Kukhtin–Ramirez reaction involved a kinetically controlled [4+4]-cycloaddition with the formation of a cage phosphorane . Intermediate then converts to spirophosphorane .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, its Linear Formula is C19H13F3N2O3 . Its Molecular Weight is 374.322 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

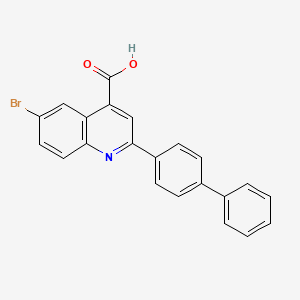

Sulfonamide compounds, including those with complex structures akin to the one mentioned, are integral to exploring new synthetic pathways and understanding chemical reactivity. For instance, the work by Ichikawa et al. (2006) details the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution, highlighting the methodological advancements in creating fluorinated aromatic compounds with potential biological activity (Ichikawa et al., 2006). Additionally, the development of novel quinoxaline sulfonamides with antibacterial activity by Alavi et al. (2017) showcases the potential of sulfonamide-based compounds in generating new antimicrobial agents through green chemistry approaches (Alavi et al., 2017).

Biological Activity and Applications

Sulfonamide-based compounds have been investigated for their diverse biological activities. Ghomashi et al. (2022) review the recent advances in designing and developing sulfonamide hybrids, highlighting their significant antibacterial, anti-neuropathic pain, antitumor, and other pharmacological activities (Ghomashi et al., 2022). This underscores the chemical versatility and therapeutic potential of sulfonamide hybrids in scientific research.

Anticancer Evaluations

Sulfonamide derivatives have been extensively evaluated for their anticancer properties. For example, Ghorab et al. (2009) designed, synthesized, and evaluated novel tetrahydroquinoline derivatives containing a sulfonamide moiety for their anticancer activity, demonstrating the potential of these compounds in cancer research (Ghorab et al., 2009).

Zukünftige Richtungen

Eigenschaften

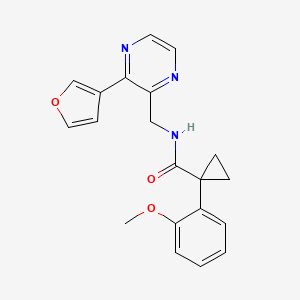

IUPAC Name |

2-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3S/c20-19(21,22)14-4-6-15(7-5-14)23-28(26,27)16-10-12-2-1-9-24-17(25)8-3-13(11-16)18(12)24/h4-7,10-11,23H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZCHZFBNOIFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)

![6-[[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2868775.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)

![2-Chloro-6-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2868788.png)

![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2868789.png)

![methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate](/img/structure/B2868792.png)